2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole
Description
Properties
IUPAC Name |
2-(1-chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(13)12-15-8(2)11(16-12)9-3-5-10(14)6-4-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWRAHONSSZZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)Cl)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a chlorinated phenylacetic acid derivative, with an amine and a chlorinating agent. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of 2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction reactions can produce oxazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical intermediate due to its structural features that may confer biological activity. Research indicates that compounds containing oxazole rings often demonstrate significant antimicrobial and anti-inflammatory properties.
Case Study : A study explored the synthesis of oxazole derivatives and their biological activities, highlighting the potential of chlorinated oxazoles in developing new therapeutic agents against bacterial infections .
Agrochemicals
2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole can be investigated for its herbicidal properties. The presence of the chlorophenyl group suggests potential efficacy in disrupting plant growth processes.
Case Study : Research on chlorinated aromatic compounds has shown promising results in herbicide formulations that target specific weed species while minimizing damage to crops .
Material Science
The compound's unique chemical structure allows for exploration in polymer chemistry, particularly in creating functional materials with specific thermal and mechanical properties.
Research Findings : Studies have indicated that incorporating oxazole derivatives into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Heterocyclic Core Modifications: Oxazole vs. Imidazole and Thiazole
Imidazole Derivatives
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate () shares a 4-chlorophenyl group with the target compound but replaces the oxazole core with an imidazole ring. Key differences include:
- Bioactivity: The imidazole derivative exhibits strong inhibitory effects on nuclear sirtuins (epigenetic regulators) in non-small cell lung cancer (NSCLC) cells, with high docking scores (Glide Score: -9.2, Glide Energy: -50.3 kcal/mol) .
- Structural Impact : The imidazole’s nitrogen-rich structure enhances hydrogen bonding with sirtuin active sites, whereas the oxazole’s oxygen atom may reduce basicity and alter binding kinetics.
Thiazole Derivatives
Compounds 4 and 5 (–3) are isostructural thiazoles with halogen-substituted aryl groups. Compared to the target oxazole:
- Crystal Packing : Thiazoles exhibit planar molecular conformations but differ in halogen-driven packing (Cl vs. F substituents). The target compound’s 4-chlorophenyl group may similarly influence crystallinity .
- Bioactivity : Thiazoles are often explored for antimicrobial and anticancer properties, but activity depends on substituent electronegativity and steric effects.
Substituent Effects: Chloroethyl and Chlorophenyl Groups
Chloroethyl Functionality
The 1-chloroethyl group in the target compound is analogous to chloroethyl moieties in nitrosourea anticancer agents (e.g., BCNU, –7). Key comparisons:
- Lipid Solubility : Chloroethyl groups enhance lipid solubility, facilitating blood-brain barrier penetration (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea achieves 3-fold higher cerebrospinal fluid concentrations than plasma in dogs ).
4-Chlorophenyl Substituent
The 4-chlorophenyl group is prevalent in bioactive heterocycles:
- Oxadiazoles : 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles () show cytotoxic activity (e.g., 98.74% growth inhibition in CNS cancer cells at 10⁻⁵ M) .
- Thiophenes : 5-(4-chlorophenyl)-thiophene derivatives () exhibit anticancer activity surpassing doxorubicin, attributed to enhanced π-π stacking with cellular targets .
Scaffold Comparisons: Oxazole vs. Oxadiazole
1,3-Oxazole (target) and 1,3,4-oxadiazole derivatives differ in ring saturation and heteroatom placement:
- Electronic Effects : Oxadiazoles’ additional nitrogen atom increases electron deficiency, enhancing interactions with enzyme active sites (e.g., HDAC inhibition ).
- Bioactivity : Oxadiazoles like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole () exhibit 59.5–61.9% anti-inflammatory activity , comparable to indomethacin . The target oxazole’s activity remains uncharacterized but may differ due to reduced hydrogen-bonding capacity.
Structural Analogues in Drug Development
- Piperazine-Oxazole Hybrids : 2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole () incorporates a sulfonyl group and piperazine, improving solubility and kinase affinity .
- Triazole-Oxadiazole Conjugates : 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole () demonstrates how hybrid scaffolds optimize antibacterial and anticancer profiles .
Biological Activity
2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole (CAS No. 1152541-88-2) is a synthetic compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and possible therapeutic applications.
- Molecular Formula : C₁₂H₁₁Cl₂NO
- Molecular Weight : 256.13 g/mol
- Structure : The compound features a chloroethyl group and a chlorophenyl moiety, contributing to its biological interactions.
Antimicrobial Activity
Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. A comprehensive review highlighted various studies that evaluated the antimicrobial activity of oxazole compounds against bacterial and fungal strains.
Case Studies
-
Antibacterial Activity : A study synthesized several oxazole derivatives and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin. For example, one derivative demonstrated an MIC of 12 µg/ml against E. coli .
Compound MIC (µg/ml) Target Organism 8 12 E. coli 11 16 S. aureus 12 8 Candida albicans - Fungal Activity : Another study assessed the antifungal properties of oxazole derivatives against Candida species. The compound demonstrated notable activity with an MIC of 3.2 µg/ml against C. albicans, indicating its potential as an antifungal agent .
Cytotoxicity and Therapeutic Potential
The cytotoxic effects of 2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole were evaluated in various cancer cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation in certain cancer types, potentially through mechanisms involving DNA alkylation or disruption of cellular signaling pathways.
Research Findings
- In vitro studies indicated that the compound could induce apoptosis in cancer cells, which is critical for developing new anticancer therapies.
- A patent application highlighted the use of similar oxazole derivatives in treating non-small-cell lung carcinoma, suggesting a broader therapeutic application for compounds within this chemical class .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) or halogenation-cyclization sequences. For example, the Vilsmeier–Haack reaction (using POCl₃/DMF) is effective for introducing chloroalkyl groups into heterocyclic scaffolds . Microwave-assisted synthesis (300 W, 5–6 min in ethanol) minimizes side reactions and improves yield by enhancing reaction kinetics . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde and naphthol derivatives), solvent polarity, and catalyst loading (e.g., 20 mol% ammonium acetate). Purification via crystallization (ethanol/water mixtures) is recommended for isolating the product .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent integration and coupling patterns. For example, the 1-chloroethyl group exhibits distinct splitting due to neighboring methyl and oxazole ring protons .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (SHELX suite) resolves stereochemistry and bond lengths. ORTEP-3 visualizes thermal ellipsoids and molecular packing . Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and R-factor < 0.05 ensures accuracy .
Q. What safety precautions are advised when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy from chlorinated groups. Avoid inhalation; work in a fume hood.
- Storage : Store in airtight containers at 4°C, away from light, to prevent decomposition. Refer to GHS guidelines for similar oxazole derivatives (e.g., CAS 98034-32-3) for disposal protocols .
Advanced Research Questions
Q. How can computational methods elucidate noncovalent interactions in this compound’s molecular structure?
- Methodological Answer : Noncovalent interaction (NCI) analysis via density functional theory (DFT) calculates electron density (ρ) and reduced density gradient (RDG). Tools like Multiwfn or NCIPlot map van der Waals interactions (e.g., C–Cl⋯π contacts) and steric effects. For example, the 4-chlorophenyl group may engage in halogen bonding with adjacent oxazole rings, which can be visualized as isosurfaces in real space .
Q. How can researchers address discrepancies between experimental and theoretical data (e.g., NMR shifts vs. DFT predictions)?
- Methodological Answer :
- Cross-Validation : Compare experimental ¹³C NMR shifts with DFT-computed values (B3LYP/6-311+G(d,p)). Discrepancies > 2 ppm may indicate solvent effects or conformational flexibility.
- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for temperature-dependent conformational changes. For example, the 1-chloroethyl group’s rotational barriers (~5 kcal/mol) could explain peak broadening in NMR .
Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups (e.g., oxazole rings)?
- Methodological Answer :
- Protecting Groups : Temporarily protect the oxazole nitrogen with tert-butoxycarbonyl (Boc) during chlorination steps to prevent ring opening.
- Stepwise Optimization : Use design of experiments (DoE) to identify critical factors (e.g., reaction time, temperature). For example, a 10°C increase in cyclization steps (80°C → 90°C) improved yield by 15% in analogous oxadiazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
